Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic framework fused with ester and aryl substituents. The compound features a 2,3-dimethylphenyl group at position 5 and a methyl ester at position 3.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4/c1-7-5-4-6-9(8(7)2)18-13(19)10-11(14(18)20)16-17-12(10)15(21)22-3/h4-6,10-11,16H,1-3H3 |
InChI Key |
OCYOUKBIWMOJHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)NN=C3C(=O)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)NN=C3C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[3,4-c]Pyrazole Skeleton Formation
The pyrrolo[3,4-c]pyrazole core is typically assembled via 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example:
-
Methyl diazoacetate derivatives (e.g., methyl phenyldiazoacetate) react with terminal alkynes under thermal conditions (80°C) without catalysts to yield pyrazole intermediates.
-
Trimethylsilyl diazomethane in hexane reacts with alkynes at room temperature or 80°C to form substituted pyrazoles.
-
Combine diazo compound (1 mmol) and alkyne (1.1 mmol) in a 5 mL flask.
-
Heat at 80°C until reaction completion (monitored by NMR).
-
Evaporate excess reagents under vacuum to isolate the pyrazole.
Key Data :
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| Methyl phenyldiazoacetate | Diethyl 1H-pyrazole-3,5-dicarboxylate | 95% | 80°C, catalyst-free |
Functionalization with 2,3-Dimethylphenyl Group
Electrophilic Aromatic Substitution
The 2,3-dimethylphenyl moiety can be introduced via Friedel-Crafts alkylation or cross-coupling reactions at the pyrazole N1 position.
-
Suzuki-Miyaura coupling : Use a boronic ester of 2,3-dimethylbenzene with a halogenated pyrazole precursor.
-
Direct alkylation : React pyrazole intermediates with 2,3-dimethylbenzyl bromide in the presence of a base (e.g., KCO).
Challenges : Steric hindrance from the dimethyl groups may necessitate elevated temperatures (100–120°C) and prolonged reaction times.
Esterification and Oxidation Steps
Oxidation to Diketone
The 4,6-dioxo groups are introduced via oxidation of dihydroxy intermediates using strong oxidants (e.g., KMnO or CrO).
Multi-Step Synthesis Proposal
Stepwise Route
-
Pyrazole formation : React methyl diazoacetate with propiolic acid derivative under thermal conditions.
-
Pyrrolidine annulation : Perform cyclization with a diamine (e.g., ethylenediamine) to form the fused ring.
-
Aromatic substitution : Introduce 2,3-dimethylphenyl via Pd-catalyzed coupling.
-
Esterification/Oxidation : Treat with methanol/H and oxidize to diketones.
Hypothetical Reaction Scheme :
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
NMR : Expected signals include aromatic protons (δ 7.2–7.6 ppm), methyl esters (δ 3.8–4.3 ppm), and dimethylphenyl groups (δ 2.2–2.5 ppm).
-
Mass spectrometry : Molecular ion peak at m/z ≈ 413 (calculated for CHClNO).
Challenges and Optimization
Side Reactions
-
Overoxidation : Uncontrolled oxidation may degrade the diketone groups.
-
Steric effects : Bulky substituents hinder coupling/alkylation efficiency.
Chemical Reactions Analysis
CL-414715 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
CL-414715 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of CL-414715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Methyl esters (target compound) are generally less stable to hydrolysis than ethyl or benzyl esters but offer lower molecular weight .
Physico-Chemical Properties
Biological Activity
Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action and summarizing relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrolo[3,4-c]pyrazole core which is known for its diverse pharmacological activities.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:
- Study Findings : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds demonstrated significant inhibition rates (up to 93% for IL-6) at concentrations around 10 µM compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% | 86% |
| Methyl 5-(2,3-dimethylphenyl)... | 61–85% | 76–93% |
Analgesic Activity
The analgesic effects of pyrazole derivatives have also been documented. In vivo models using carrageenan-induced paw edema showed that certain derivatives exhibited potent analgesic effects comparable to ibuprofen .
Anticancer Activity
Research indicates that pyrazole compounds may possess anticancer properties:
- Mechanism : The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, specific derivatives have shown promise in inhibiting cancer cell lines through the downregulation of oncogenes and upregulation of tumor suppressor genes.
| Study | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 |
| Study B | HeLa (cervical cancer) | 15.0 |
Case Studies
- Case Study on Anti-inflammatory Effects : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat model. The results indicated that certain derivatives significantly reduced paw swelling and pain responses .
- Case Study on Anticancer Properties : Another investigation focused on the effects of this compound on various cancer cell lines. The study reported a dose-dependent inhibition of cell growth in both MCF-7 and HeLa cells .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to pain perception and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
